2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-5-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-21-12-2-3-14(17)13(10-12)15(20)18-11-16(22-7-6-19)4-8-23-9-5-16/h2-3,10,19H,4-9,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKRNPSUYAUARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCSCC2)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methoxybenzamide (CAS Number: 2309750-02-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data.
The molecular formula of the compound is with a molecular weight of 404.3 g/mol. Its structure includes a bromo group, a methoxy group, and a thiopyran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂BrNO₄S |
| Molecular Weight | 404.3 g/mol |
| CAS Number | 2309750-02-3 |
Antimicrobial Activity
Research has indicated that compounds related to tetrahydrothiopyrans exhibit significant antimicrobial properties. A study highlighted the synthesis of various N-acylated derivatives of tetrahydrothiopyranyl compounds, which showed enhanced activity against pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The presence of the thiopyran ring in this compound is likely to contribute to similar antimicrobial effects.
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structural features may inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. Inhibitors of HDACs have been shown to possess anticancer properties, indicating that this compound could be explored for potential anticancer applications .
Case Studies and Research Findings
- Case Study on Antimicrobial Properties :
- HDAC Inhibition :
Discussion
The biological activity of this compound appears to be multifaceted, with potential applications in antimicrobial and anticancer therapies. The unique structural components contribute to its bioactivity, making it a candidate for further pharmacological studies.
Future Research Directions
To fully understand the biological implications of this compound, future research should focus on:
- In vitro and in vivo studies : Evaluating the efficacy and safety profiles.
- Mechanistic studies : Understanding how the compound interacts with biological targets.
- Structure-activity relationship (SAR) analyses : Identifying modifications that enhance biological activity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiopyran and hydroxyethoxy substituents distinguish it from simpler benzamides like 4MNB (nitro-substituted) or 5o (phenethylamino group). These groups may confer unique steric and electronic properties.
- 5o shares the bromo-methoxy benzamide core but lacks the thiopyran moiety, resulting in a lower molecular weight (377.05 vs. ~421.3). Its higher melting point (191–192°C) suggests stronger intermolecular forces compared to the target compound, though data for the latter is unavailable .
Physicochemical and Functional Implications
- Solubility : The hydroxyethoxy group in the target compound likely enhances aqueous solubility compared to 4MNB (nitro group) or 1-(3-bromo-4-methoxybenzoyl)-1H-benzimidazole (lipophilic benzimidazole).
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Bromination of a methoxybenzamide precursor to introduce the bromine substituent (common reagents: or ) .
- Step 2: Coupling of the thiopyran moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh)) .
- Step 3: Introduction of the 2-hydroxyethoxy group via alkylation (e.g., using ethylene oxide under basic conditions) .
Characterization:
- NMR (1H/13C): To confirm regiochemistry of bromine/methoxy groups and thiopyran ring conformation .
- IR Spectroscopy: Validates carbonyl (C=O) and hydroxyl (O-H) functional groups .
- Mass Spectrometry (ESI-MS): Determines molecular weight and fragmentation patterns .
Advanced: How can coupling reactions in the synthesis be optimized to improve yield?
Answer:
Key factors for optimization:
- Catalyst Selection: Use Pd catalysts (e.g., Pd(OAc) with SPhos ligand) for efficient cross-coupling; ligand choice affects steric hindrance .
- Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
- Temperature Control: Elevated temperatures (80–120°C) accelerate coupling but risk side reactions; monitor via TLC/HPLC .
- Purification: Column chromatography with gradients (e.g., hexane/EtOAc) resolves stereoisomers .
Basic: What preliminary assays are suitable for screening biological activity?
Answer:
- Enzyme Inhibition Assays: Target kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cell Viability Assays: Test cytotoxicity in cancer lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How can researchers investigate the compound’s mechanism of action?
Answer:
- Molecular Docking: Use software (AutoDock Vina) to predict binding to targets like EGFR or COX-2; validate with site-directed mutagenesis .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics () with immobilized protein targets .
- Metabolic Profiling: LC-MS/MS tracks metabolite formation in hepatocyte models to identify active derivatives .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Structural Reanalysis: Confirm compound purity (>95% via HPLC) and stereochemistry (X-ray crystallography) to rule out batch variability .
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
- SAR Studies: Compare activity of analogs (e.g., replacing Br with Cl or modifying the thiopyran ring) to identify critical functional groups .
Basic: What methods determine physicochemical stability and solubility?
Answer:
- Solubility: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid; quantify via UV-Vis .
- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Crystallinity: Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting bioavailability .
Advanced: What strategies enable efficient synthesis of derivatives?
Answer:
- Functional Group Interconversion:
- Replace Br with azide () via nucleophilic substitution for click chemistry .
- Oxidize thiopyran to sulfone using to modulate electronic properties .
- Parallel Synthesis: Utilize robotic liquid handlers to generate libraries with varying alkoxy chains .
Advanced: How to develop validated analytical methods for purity assessment?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
